molecular formula C16H10Cl2N2O2 B4279380 N-(2,3-dichlorophenyl)-2-imino-2H-chromene-3-carboxamide

N-(2,3-dichlorophenyl)-2-imino-2H-chromene-3-carboxamide

Cat. No.: B4279380
M. Wt: 333.2 g/mol
InChI Key: XOMLSJOBINHRCW-UHFFFAOYSA-N
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Description

N-(2,3-dichlorophenyl)-2-imino-2H-chromene-3-carboxamide: is a synthetic organic compound that belongs to the class of chromene derivatives This compound is characterized by the presence of a chromene ring system fused with a carboxamide group and substituted with a 2,3-dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3-dichlorophenyl)-2-imino-2H-chromene-3-carboxamide typically involves the reaction of 2,3-dichloroaniline with a suitable chromene derivative under specific conditions. One common method includes the condensation of 2,3-dichloroaniline with 3-formylchromone in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like ethanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: N-(2,3-dichlorophenyl)-2-imino-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms replacing the chlorine atoms.

    Substitution: Substituted derivatives with new functional groups replacing the chlorine atoms.

Scientific Research Applications

Biology: In biological research, this compound is studied for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties. It serves as a lead compound for the development of new therapeutic agents.

Medicine: The compound is investigated for its pharmacological properties, including its ability to interact with specific biological targets such as enzymes and receptors. It holds promise as a candidate for drug development in the treatment of various diseases.

Industry: In the industrial sector, N-(2,3-dichlorophenyl)-2-imino-2H-chromene-3-carboxamide is explored for its potential use in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of N-(2,3-dichlorophenyl)-2-imino-2H-chromene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    2,3-Dichlorophenylpiperazine: A compound with a similar dichlorophenyl group but different core structure.

    N-(2,3-Dichlorophenyl)-2-nitrobenzene-sulfonamide: Another compound with a dichlorophenyl group, used in different applications.

Uniqueness: N-(2,3-dichlorophenyl)-2-imino-2H-chromene-3-carboxamide is unique due to its chromene core structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-(2,3-dichlorophenyl)-2-iminochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl2N2O2/c17-11-5-3-6-12(14(11)18)20-16(21)10-8-9-4-1-2-7-13(9)22-15(10)19/h1-8,19H,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOMLSJOBINHRCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N)O2)C(=O)NC3=C(C(=CC=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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